molecular formula C11H14F2O2 B1432484 2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol CAS No. 1503138-13-3

2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

Cat. No. B1432484
M. Wt: 216.22 g/mol
InChI Key: MJTUECLYWUNXSN-UHFFFAOYSA-N
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Description

“2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol” is a chemical compound with the CAS Number: 1503138-13-3 . Its IUPAC name is 2,2-difluoro-1-(3-isopropoxyphenyl)ethan-1-ol . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14F2O2/c1-7(2)15-9-5-3-4-8(6-9)10(14)11(12)13/h3-7,10-11,14H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.23 .

Scientific Research Applications

Enantioselective Synthesis

The compound has been explored in the context of enantioselective synthesis. For instance, research has shown the possibility of achieving highly enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols through the hydrogenation of enol acetates using chiral ruthenium catalysts. This method emphasizes the utility of difluorinated compounds in synthesizing enantiomerically pure substances, which are crucial in the development of drugs and other active molecules (Y. Kuroki, Daisuke Asada, Y. Sakamaki, K. Iseki, 2000).

Crystal Structure Analysis

Another significant application involves the synthesis and crystal structure analysis of related difluorinated compounds. For example, the synthesis of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol demonstrated the formation of strong intermolecular hydrogen bonds in its crystal structure. Such studies are essential for understanding the physical and chemical properties of fluoro-containing materials, potentially leading to the development of new materials or polymers (Shi-Juan Li, Daniel Y. Shen, Chao-Zhi Zhang, 2015).

Nucleophilic Difluoromethylating Reagent

Research has also been conducted on the synthesis and transformation of difluoromethyl compounds to incorporate the difluoro(phenylseleno)methyl group into carbonyl compounds. Such transformations are crucial for introducing fluorine atoms into organic molecules, a common practice in the development of pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts (Ying-Ying Qin, X. Qiu, Yan-Yan Yang, W. Meng, F. Qing, 2005).

Solvent Effects in Organic Reactions

Additionally, the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water has been a subject of study. These investigations reveal how the physicochemical properties of fluorinated organic molecules are affected by trifluoromethyl groups, providing insights into solvent effects in organic reactions and material science applications (M. Fioroni, K. Burger, A. E. Mark, D. Roccatano, 2003).

Liquid Crystalline Polysiloxanes

Furthermore, the compound has been utilized in the synthesis of new fluorinated monomers containing an ester function in the spacer, which are precursors of side chain liquid crystalline polysiloxanes. These materials have shown high smectogen properties, indicating their potential use in advanced materials and display technologies (F. Bracon, F. Guittard, E. T. Givenchy, S. Géribaldi, 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2,2-difluoro-1-(3-propan-2-yloxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O2/c1-7(2)15-9-5-3-4-8(6-9)10(14)11(12)13/h3-7,10-11,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTUECLYWUNXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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